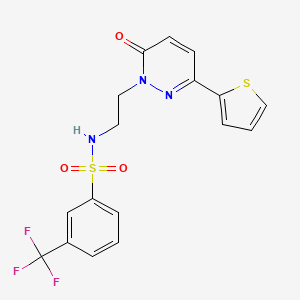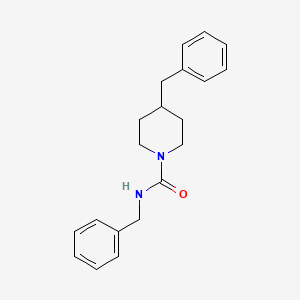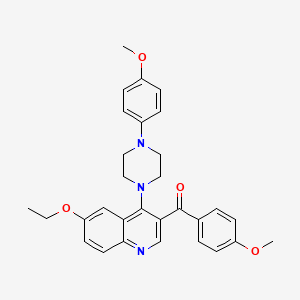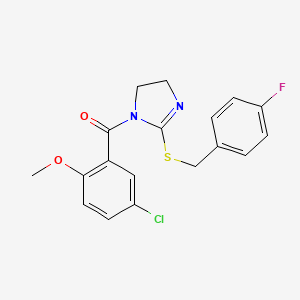![molecular formula C23H26N4O4S B2533542 N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide CAS No. 688054-99-1](/img/no-structure.png)
N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Quinazolinones and their derivatives are synthesized through various chemical reactions, involving key intermediates and reactants to achieve specific structural features. For instance, the reaction of anthranilamide with isocyanates has been utilized to synthesize 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and other derivatives, demonstrating the versatility of this scaffold in generating novel compounds with potential biological activities (Chern et al., 1988).
Antitumor Activity
Quinazolinone derivatives have shown significant antitumor activity in various studies. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, for example, displayed broad-spectrum antitumor activity, demonstrating the potential of these compounds in cancer therapy (Al-Suwaidan et al., 2016). Another study synthesized 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, revealing high anti-monoamine oxidase and antitumor activity, highlighting the therapeutic potential of these compounds (Markosyan et al., 2015).
Antimicrobial Activity
Quinazolinone derivatives also exhibit antimicrobial properties. A study reported the synthesis and biological activity of new 3(4H)-quinazolinone derivatives, some of which demonstrated high antibacterial and antifungal activities, suggesting their utility in addressing microbial infections (El-Shenawy, 2017).
Bioactivity and Molecular Docking Studies
The bioactivities of quinazolinone derivatives are further elucidated through molecular docking studies, which help in understanding their interaction with biological targets. For instance, synthesis and antitumor evaluation of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds demonstrated extensive-spectrum antitumor efficiency, with molecular docking revealing potential mechanisms of action (Mohamed et al., 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide involves the reaction of 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-ylamine with N-(3-bromopropyl)-N-ethylaniline, followed by the reaction of the resulting intermediate with 3-(diethylamino)propionyl chloride." "Starting Materials": [ "8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-ylamine", "N-(3-bromopropyl)-N-ethylaniline", "3-(diethylamino)propionyl chloride" ] "Reaction": [ "Step 1: React 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-ylamine with N-(3-bromopropyl)-N-ethylaniline in the presence of a base such as potassium carbonate in DMF to form N-[3-(N-ethylanilino)propyl]-8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-ylamine.", "Step 2: Purify the intermediate by column chromatography.", "Step 3: React the intermediate with 3-(diethylamino)propionyl chloride in the presence of a base such as triethylamine in DMF to form N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide.", "Step 4: Purify the final product by column chromatography." ] } | |
Numéro CAS |
688054-99-1 |
Formule moléculaire |
C23H26N4O4S |
Poids moléculaire |
454.55 |
Nom IUPAC |
N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide |
InChI |
InChI=1S/C23H26N4O4S/c1-2-26(16-7-4-3-5-8-16)11-6-10-24-21(28)9-12-27-22(29)17-13-19-20(31-15-30-19)14-18(17)25-23(27)32/h3-5,7-8,13-14H,2,6,9-12,15H2,1H3,(H,24,28)(H,25,32) |
Clé InChI |
DDUPUJYUGGGCKA-UHFFFAOYSA-N |
SMILES |
CCN(CCCNC(=O)CCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3)C4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2533460.png)
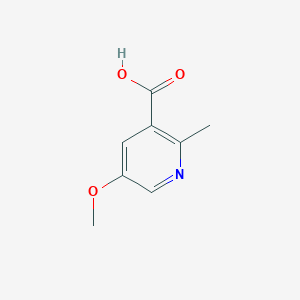
![(Z)-methyl 2-(5,7-dimethyl-2-((2-oxo-2H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2533462.png)
![2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B2533464.png)
![Methyl 2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate](/img/structure/B2533466.png)


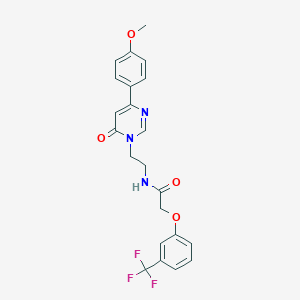

![4-Ethyl-5-fluoro-6-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2533476.png)
